

Application Note: Characterization of Polyhydroxybutyrate (PHB) Using Thermal Analysis

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Compound of Interest

Compound Name: Polyhydroxybutyrate

Cat. No.: B1163853

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyhydroxybutyrate (PHB) is a biodegradable and biocompatible thermoplastic polyester produced by various microorganisms.[1] Its properties make it a promising alternative to conventional petroleum-based plastics in various fields, including biomedical applications and packaging. To effectively utilize PHB, a thorough understanding of its thermal properties is crucial, as these properties dictate its processing window, stability, and end-use performance. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two fundamental thermal analysis techniques employed for this purpose.

- Differential Scanning Calorimetry (DSC) is used to measure thermal transitions such as the glass transition (T_g), crystallization (T_c), and melting (T_m) temperatures. These characteristics are vital for understanding the material's stiffness, processability, and crystalline structure.[2]
- Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile. This is particularly important for PHB, as its melting temperature can be close to its degradation temperature.[3]

This document provides detailed protocols for the characterization of PHB using DSC and TGA, presents typical data in a structured format, and illustrates the experimental workflows.

Differential Scanning Calorimetry (DSC) Analysis of PHB

2.1. Principle and Application

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. Exothermic and endothermic events within the sample result in changes in this heat flow, which are detected by the instrument. For semi-crystalline polymers like PHB, DSC analysis reveals key thermal transitions:

- **Glass Transition Temperature (T_g):** The temperature at which the amorphous regions of the polymer transition from a hard, glassy state to a more flexible, rubbery state.^[2] This transition is observed as a step change in the heat capacity.
- **Crystallization Temperature (T_c):** The temperature at which the polymer chains organize into ordered crystalline structures from a molten or amorphous state. This is an exothermic process, observed as a peak on the DSC curve during cooling. "Cold crystallization" (T_{cc}) can also occur during heating, where amorphous regions gain enough mobility above T_g to crystallize.^{[2][4]}
- **Melting Temperature (T_m):** The temperature at which the crystalline regions of the polymer melt and transition to a disordered, liquid state. This is an endothermic process, seen as a peak on the DSC curve.^[1] PHB often exhibits multiple melting peaks due to different crystal structures or perfection.^[2]
- **Degree of Crystallinity (X_c):** The proportion of the crystalline phase in the polymer. It significantly influences the mechanical properties of PHB, such as stiffness and brittleness. It can be calculated from the melting enthalpy (ΔH_m) obtained from the DSC curve.^[5]

2.2. Experimental Protocol: DSC Analysis of PHB

This protocol describes a standard heat-cool-heat method to erase the sample's prior thermal history and observe its intrinsic thermal properties.

Instrumentation:

- Differential Scanning Calorimeter (e.g., TA Instruments Discovery 2500[2], Mettler Toledo DSC 2 Star® System[1])
- Standard aluminum or Tzero® aluminum pans[2]
- Analytical balance

Procedure:

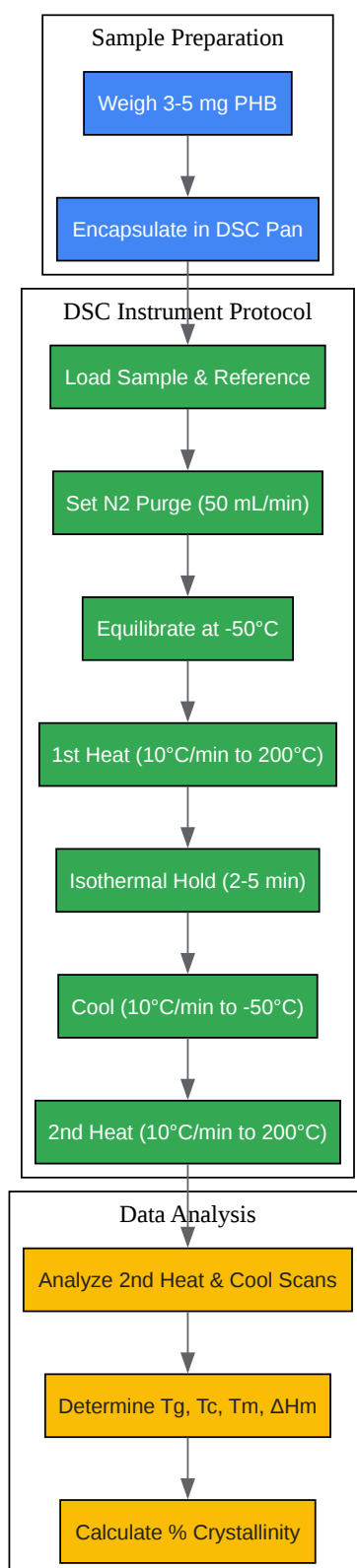
- Sample Preparation: Accurately weigh 3-5 mg of the PHB sample into a DSC pan.[2] Crimp the lid to encapsulate the sample. Prepare an empty, sealed pan to serve as the reference.
- Instrument Setup:
 - Place the sample and reference pans into the DSC cell.
 - Set the purge gas (typically high-purity nitrogen) to a flow rate of 50 mL/min.[2]
- Thermal Program (Heat-Cool-Heat):
 - First Heat: Equilibrate the cell at a sub-ambient temperature (e.g., -50°C).[2] Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the PHB melting point but below its decomposition temperature (e.g., 200-220°C).[2][6] Note: The upper temperature limit should be determined from prior TGA analysis to avoid degradation.[2]
 - Isothermal Hold: Hold the sample at this temperature for 2-5 minutes to ensure complete melting and to erase previous thermal history.[1]
 - Controlled Cool: Cool the sample at a controlled rate (e.g., 10°C/min) back to the sub-ambient starting temperature (e.g., -50°C).[2]
 - Second Heat: Reheat the sample at the same controlled rate (e.g., 10°C/min) to the upper temperature limit.[2]
- Data Analysis:

- Analyze the data from the second heating scan to determine T_g , T_{cc} (if present), T_m , and the enthalpy of melting (ΔH_m). The data from the cooling scan is used to determine T_c .
- Calculate the degree of crystallinity (X_c) using the following equation:
 - $X_c (\%) = (\Delta H_m / (\Delta H^{\circ}_m * w)) * 100$
 - Where:
 - ΔH_m is the experimental melting enthalpy from the DSC curve (J/g).
 - ΔH°_m is the theoretical melting enthalpy for 100% crystalline PHB (146 J/g).[\[5\]](#)
 - w is the weight fraction of PHB in the sample (for composites or blends). For pure PHB, $w = 1$.

2.3. Data Presentation: Typical DSC Data for PHB

Parameter	Symbol	Typical Value Range	Reference
Glass Transition Temperature	T_g	-17°C to 5°C	[2] [7]
Cold Crystallization Temperature	T_{cc}	40°C to 70°C	[2] [4]
Crystallization Temperature (from melt)	T_c	40°C to 110°C	[2]
Melting Temperature	T_m	160°C to 180°C	[3] [8] [9]
Degree of Crystallinity	X_c	30% to 70%	[8] [10]

2.4. Visualization: DSC Experimental Workflow



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Caption: Workflow for DSC analysis of PHB.

Thermogravimetric Analysis (TGA) of PHB

3.1. Principle and Application

TGA continuously measures the mass of a sample as it is heated in a controlled atmosphere. The resulting data is plotted as mass or mass percent versus temperature. This analysis is essential for determining the thermal stability of PHB. Key parameters obtained from TGA include:

- **Onset of Decomposition (Tonset):** The temperature at which significant degradation and mass loss begin. This is a critical parameter for defining the upper limit of the processing temperature window.
- **Temperature at Maximum Degradation Rate (Tmax):** The temperature at which the rate of mass loss is highest, identified as the peak of the derivative thermogravimetric (DTG) curve. PHB typically shows a single-stage degradation process.[\[7\]](#)[\[11\]](#)
- **Mass Loss Percentages:** The amount of mass lost at specific temperatures (e.g., 2% or 5% mass loss) or within a specific temperature range.
- **Residual Mass:** The amount of material remaining at the end of the analysis, which can indicate the presence of inorganic fillers or char.

3.2. Experimental Protocol: TGA Analysis of PHB

Instrumentation:

- Thermogravimetric Analyzer (e.g., TA Instruments Discovery 5500[\[2\]](#))
- High-resolution microbalance
- Ceramic or platinum pans[\[2\]](#)

Procedure:

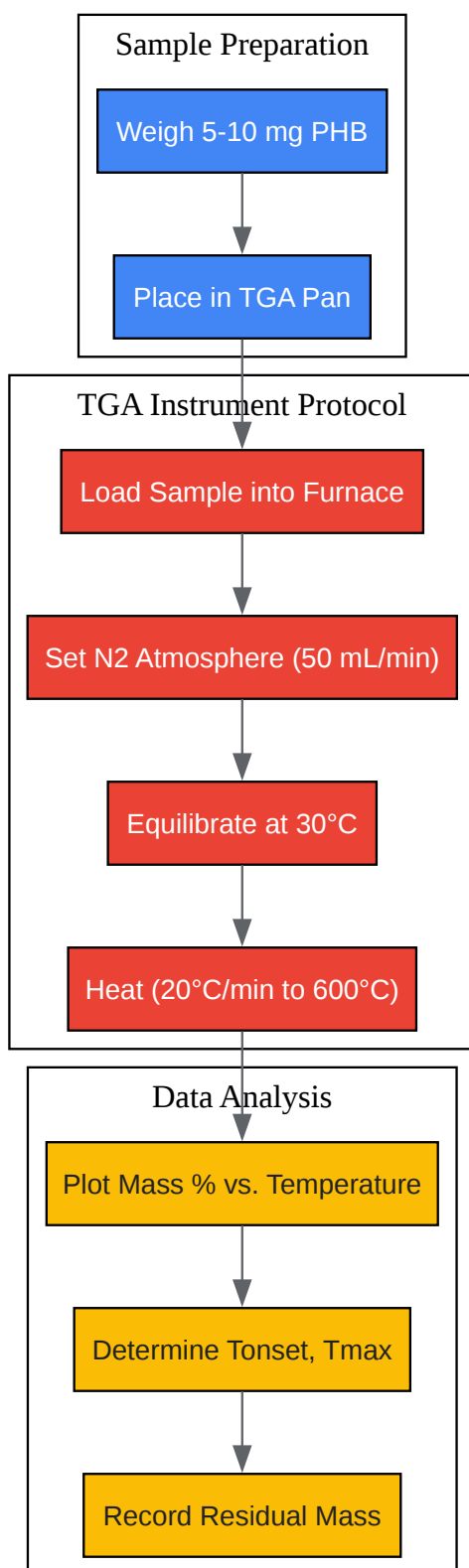
- **Sample Preparation:** Place an accurately weighed sample of PHB (typically 5-10 mg) into a tared TGA pan.

- Instrument Setup:
 - Place the sample pan onto the TGA balance mechanism.
 - Set the desired atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent thermo-oxidative degradation.[\[2\]](#)[\[12\]](#)
- Thermal Program:
 - Equilibrate the furnace at a starting temperature (e.g., 30°C).
 - Heat the sample at a constant linear rate (e.g., 10°C/min or 20°C/min) to a final temperature well above its complete decomposition (e.g., 600°C).[\[8\]](#)[\[12\]](#)
- Data Analysis:
 - Plot the percentage of initial mass versus temperature.
 - Determine the onset temperature of decomposition (Tonset).
 - Calculate the first derivative of the mass loss curve (DTG curve) to identify the temperature of the maximum rate of decomposition (Tmax).
 - Record the temperatures at 5% and 10% mass loss and the final residual mass.

3.3. Data Presentation: Typical TGA Data for PHB

Parameter	Symbol	Typical Value Range	Reference
Onset Decomposition Temperature	Tonset	260°C to 275°C	[11][12]
Temperature at 5% Mass Loss	T5%	~269°C	
Temperature at Max. Degradation Rate	Tmax	285°C to 300°C	[11][12]
Major Degradation Range	-	230°C to 310°C	[10][11][13]
Residual Mass at 600°C (in N2)	-	< 2%	

3.4. Visualization: TGA Experimental Workflow



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Caption: Workflow for TGA analysis of PHB.

Integrated Thermal Analysis Strategy

For a comprehensive characterization of an unknown PHB sample or a new formulation, TGA and DSC are used in a complementary manner. TGA is typically performed first to establish the material's thermal stability. The onset of degradation temperature determined by TGA is crucial for setting the upper temperature limit for DSC experiments, thereby preventing chemical degradation that would interfere with the measurement of physical transitions like melting.

4.1. Visualization: Logical Workflow for PHB Thermal Analysis

Caption: Integrated workflow for PHB thermal analysis.

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